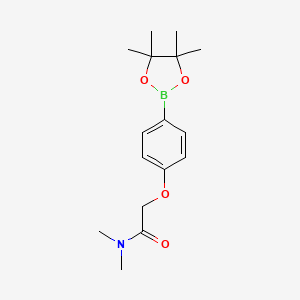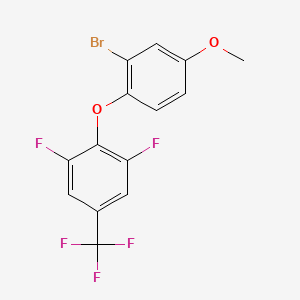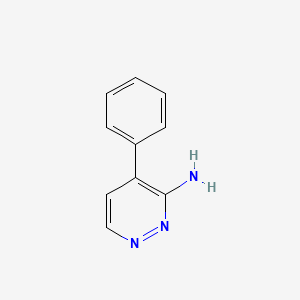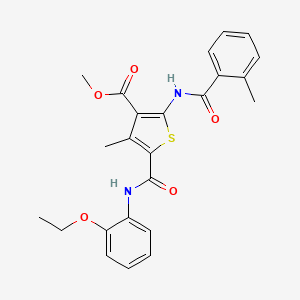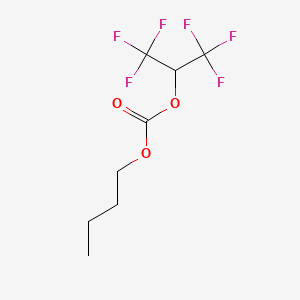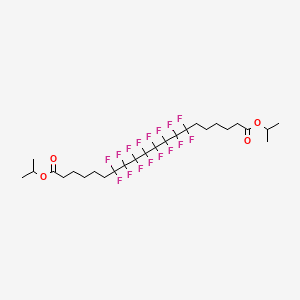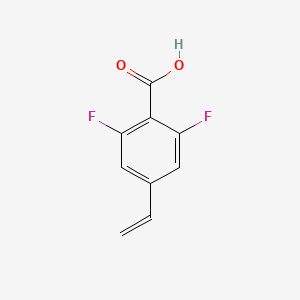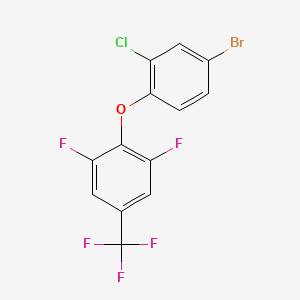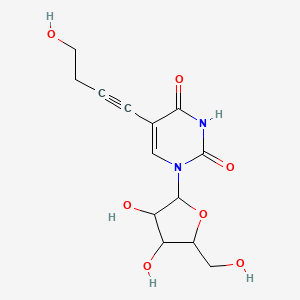
5-(4-Hydroxybutyn-1-yl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxybutyn-1-yl)uridine is a biomedical compound with significant potential as an antiviral agent. It demonstrates remarkable activity against viral infections, making it a promising candidate for therapeutic management of ailments such as HIV, influenza, and herpes. The compound’s unique structure and properties have garnered attention in the field of drug development and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybutyn-1-yl)uridine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Alkylation: The hydroxyl group of uridine is alkylated with 4-hydroxybutyn-1-yl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves optimization of the synthetic route mentioned above to achieve higher yields and purity, along with scaling up the reaction conditions to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Hydroxybutyn-1-yl)uridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted uridine derivatives.
Aplicaciones Científicas De Investigación
5-(4-Hydroxybutyn-1-yl)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with enzymes.
Medicine: Investigated for its antiviral properties and potential therapeutic applications in treating viral infections like HIV, influenza, and herpes.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 5-(4-Hydroxybutyn-1-yl)uridine involves its incorporation into viral RNA, leading to the disruption of viral replication. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA and subsequent viral proliferation. This mechanism is similar to other nucleoside analogs used in antiviral therapy.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouridine: Another nucleoside analog with antiviral properties.
5-Iodouridine: Known for its antiviral and anticancer activities.
5-Bromouridine: Used in research for its ability to incorporate into RNA and DNA.
Uniqueness
5-(4-Hydroxybutyn-1-yl)uridine stands out due to its unique alkyne functional group, which imparts distinct chemical properties and reactivity. This structural feature enhances its antiviral activity and makes it a valuable compound in drug development and research.
Propiedades
Fórmula molecular |
C13H16N2O7 |
|---|---|
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21) |
Clave InChI |
JOODRRAZXIYEBW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)


![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
